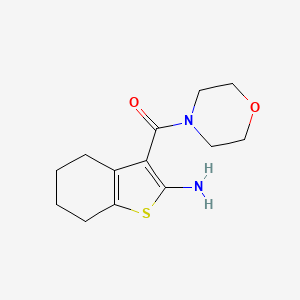
3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of morpholine. Morpholine is a common moiety in various pharmaceuticals and agrochemicals . It’s an organic amine that contains both amine and ether functional groups .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, there are general methods for synthesizing morpholine derivatives. For instance, morpholine derivatives can be prepared by reacting morpholine with ethyl chloroacetate in the presence of triethylamine as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For instance, the compound’s molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area can be computed .Aplicaciones Científicas De Investigación
- Field : Medicinal Chemistry
- Application : This compound has been used in the synthesis of asymmetrical mono-carbonyl analogs of curcumin (AMACs) containing a morpholine Mannich base . These AMACs have been evaluated for antioxidant and anti-inflammatory activity .
- Method : The antioxidant activity was evaluated using the 2,2-diphenyl-2-picrylhydrazyl (DPPH) free radical-scavenger method, and the anti-inflammatory activity was evaluated using the protein denaturation method .
- Results : Among the tested compounds, only compound 3d showed potent antioxidant activity which was comparable to cyclovalone. All the AMACs exhibited lower anti-inflammatory activity than that of cyclovalone. However, compounds 4c and 4d exhibited a potent anti-inflammatory activity which was almost comparable to cyclovalone and the standard diclofenac sodium .
- Field : Neurology
- Application : This compound has been used in the synthesis of a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) .
- Method : The discovery and optimization of a novel series of potent LRRK2 inhibitors was carried out, focusing on improving kinome selectivity using a surrogate crystallography approach .
- Results : The result of this research was the identification of 14 (PF-06447475), a highly potent, brain penetrant and selective LRRK2 inhibitor which has been further probed in in vivo safety and pharmacodynamic studies .
Antioxidant and Anti-inflammatory Activity
LRRK2 Kinase Inhibitor
Direcciones Futuras
Propiedades
IUPAC Name |
(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c14-12-11(9-3-1-2-4-10(9)18-12)13(16)15-5-7-17-8-6-15/h1-8,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOCBGXBEVGCMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366300 |
Source


|
| Record name | (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine | |
CAS RN |
554405-87-7 |
Source


|
| Record name | (2-Amino-4,5,6,7-tetrahydrobenzo[b]thien-3-yl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554405-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

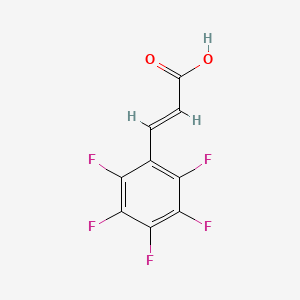
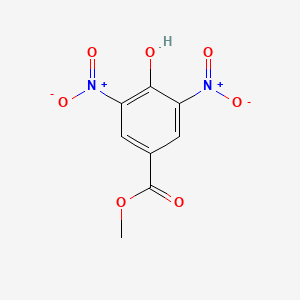
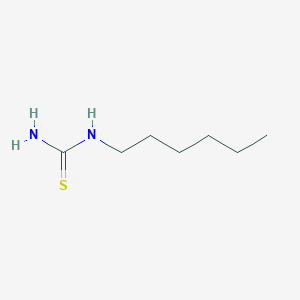
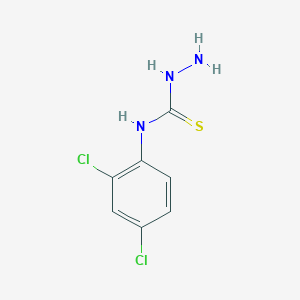
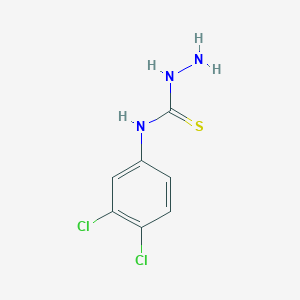
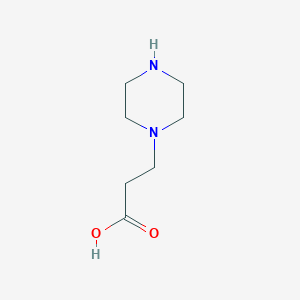
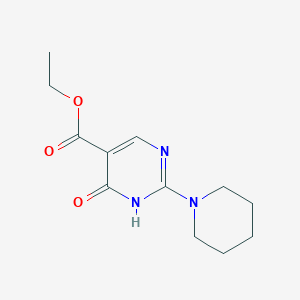
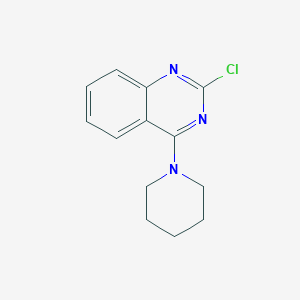
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1363797.png)
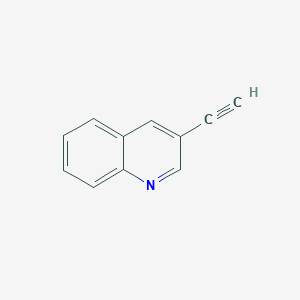
![(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1363804.png)
![2-Chloro-4-methoxybenzo[d]thiazole](/img/structure/B1363808.png)
![3-[4-[2-(2-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363815.png)
![3-[4-[2-(4-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363817.png)